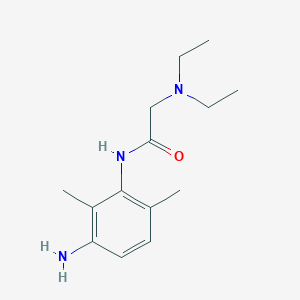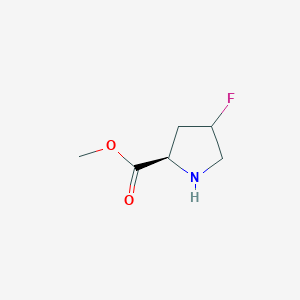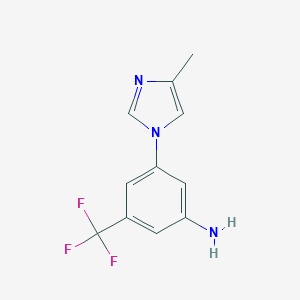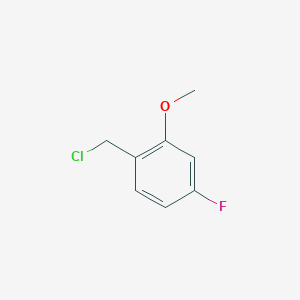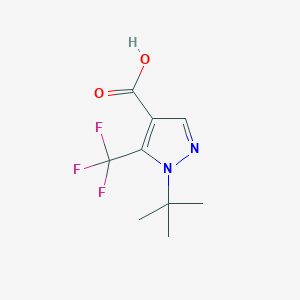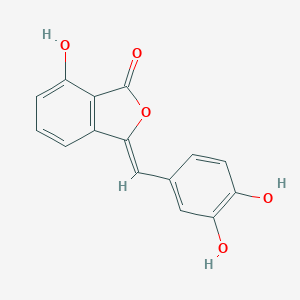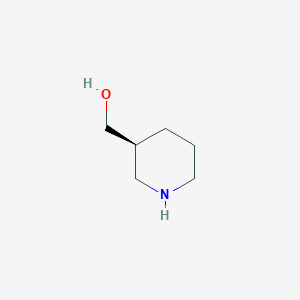
3-Methyl-3,4-epoxybutyl diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,4-epoxybutyl diphosphate (MEP) is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. The purpose of
科学的研究の応用
3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been used to investigate the biochemical and physiological effects of cholinesterase inhibition, as well as the potential long-term health effects of exposure to these compounds.
作用機序
3-Methyl-3,4-epoxybutyl diphosphate exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which in turn results in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle weakness, respiratory distress, and seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-3,4-epoxybutyl diphosphate are well documented. 3-Methyl-3,4-epoxybutyl diphosphate has been shown to cause a decrease in acetylcholinesterase activity, which leads to an accumulation of acetylcholine in the synaptic cleft. This can result in a range of symptoms, including muscle weakness, respiratory distress, and seizures. 3-Methyl-3,4-epoxybutyl diphosphate has also been shown to cause oxidative stress and DNA damage, which may contribute to its long-term health effects.
実験室実験の利点と制限
3-Methyl-3,4-epoxybutyl diphosphate is a useful model compound for studying the mechanism of action of organophosphate pesticides and herbicides. It is relatively easy to synthesize and can be used in a range of experimental settings. However, it is important to note that 3-Methyl-3,4-epoxybutyl diphosphate is a highly toxic compound and should be handled with care. In addition, the use of 3-Methyl-3,4-epoxybutyl diphosphate in lab experiments may not accurately reflect the effects of exposure to real-world levels of organophosphate pesticides and herbicides.
将来の方向性
There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate. One area of interest is the long-term health effects of exposure to organophosphate pesticides and herbicides. Studies have suggested that exposure to these compounds may be associated with an increased risk of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the mechanisms by which these compounds may contribute to the development of these diseases.
Another area of interest is the development of new therapies for organophosphate poisoning. Currently, there are few effective treatments for organophosphate poisoning, and there is a need for new therapies that can quickly and effectively reverse the toxic effects of these compounds.
Conclusion:
In conclusion, 3-Methyl-3,4-epoxybutyl diphosphate is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor that interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine. 3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been shown to cause a range of symptoms, including muscle weakness, respiratory distress, and seizures. There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate, including the long-term health effects of exposure to organophosphate pesticides and herbicides, and the development of new therapies for organophosphate poisoning.
合成法
3-Methyl-3,4-epoxybutyl diphosphate is synthesized by reacting 3-chloro-2-methylpropene with diethyl phosphite in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form 3-Methyl-3,4-epoxybutyl diphosphate. The synthesis method is relatively straightforward and can be carried out on a large scale.
特性
CAS番号 |
143445-84-5 |
|---|---|
製品名 |
3-Methyl-3,4-epoxybutyl diphosphate |
分子式 |
C5H9O6P2+ |
分子量 |
262.09 g/mol |
IUPAC名 |
2-(2-methyloxiran-2-yl)ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-11-5)2-3-12-15(9,10)13-14(6,7)8/h2-4H2,1H3,(H,9,10)(H2,6,7,8) |
InChIキー |
QUCPLBSFMOGTQL-UHFFFAOYSA-N |
SMILES |
CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |
正規SMILES |
CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |
同義語 |
2-hydroxyethyl-2-methyloxirane diphosphate 2-methyloxiraneethanol diphosphate 3-methyl-3,4-epoxybutyl diphosphate 3-methyl-3,4-epoxybutyl diphosphate, (2,4,5-13C3)-isomer MeEBDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




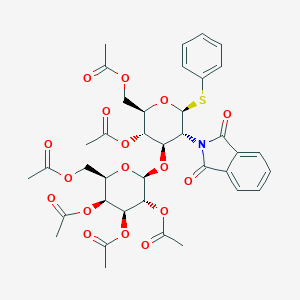

![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)

